molecular formula C16H15F3N2O B5397934 N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide

N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide

Katalognummer B5397934
Molekulargewicht: 308.30 g/mol
InChI-Schlüssel: NFLKMHCVVXRCGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide, also known as A-804598, is a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family, which is involved in various physiological and pathological processes, including inflammation, pain, and immune response. A-804598 has been widely used in scientific research to investigate the role of the P2X7 receptor in different biological systems.

Wirkmechanismus

N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide acts as a competitive antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and immune response. N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide binds to the P2X7 receptor and prevents the influx of calcium ions, which is required for the activation of downstream signaling pathways.
Biochemical and physiological effects:
N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects, depending on the biological system under investigation. For example, N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in macrophages and microglia, indicating its potential anti-inflammatory effect. Moreover, N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been shown to modulate the release of neurotransmitters, such as glutamate and GABA, in the brain, suggesting its potential neuromodulatory effect. In addition, N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been found to regulate bone formation and resorption, indicating its potential effect on bone metabolism.

Vorteile Und Einschränkungen Für Laborexperimente

N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for the P2X7 receptor, which allows for specific targeting of this receptor in different biological systems. Moreover, N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration, which makes it suitable for in vivo studies. However, one of the limitations of N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide is its relatively low solubility in water, which can limit its use in some experimental settings. In addition, N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been shown to have some off-target effects, which should be taken into consideration when interpreting the results of experiments.

Zukünftige Richtungen

There are several future directions for the use of N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide in scientific research. One of the directions is to investigate its potential therapeutic application in different diseases, such as inflammatory diseases, neurological disorders, and bone-related diseases. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide on different biological systems. In addition, the development of new analogs of N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide with improved pharmacokinetic properties and selectivity for the P2X7 receptor could lead to the discovery of new drugs for the treatment of various diseases.

Synthesemethoden

The synthesis of N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide involves several steps, including the reaction of 3-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-ethyl-N-(4-pyridinylmethyl)amine in the presence of a base to give N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide. The overall yield of the synthesis is around 20%.

Wissenschaftliche Forschungsanwendungen

N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been extensively used in scientific research to investigate the role of the P2X7 receptor in different biological systems, including the immune system, central nervous system, and bone metabolism. For example, N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines in macrophages and microglia, suggesting its potential therapeutic application in inflammatory diseases. Moreover, N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been found to modulate the release of neurotransmitters in the brain, indicating its potential use in the treatment of neurological disorders. In addition, N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been shown to regulate bone formation and resorption, suggesting its potential use in the treatment of bone-related diseases.

Eigenschaften

IUPAC Name

N-ethyl-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O/c1-2-21(11-12-6-8-20-9-7-12)15(22)13-4-3-5-14(10-13)16(17,18)19/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLKMHCVVXRCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.